molecular formula C13H12N2O3 B12811876 p-Aminophenyl p-hydroxycarbanilate CAS No. 6232-42-4

p-Aminophenyl p-hydroxycarbanilate

Cat. No.: B12811876
CAS No.: 6232-42-4
M. Wt: 244.25 g/mol
InChI Key: VEJIFBFPDYXOTF-UHFFFAOYSA-N
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Description

p-Aminophenyl p-hydroxycarbanilate is a synthetic organic compound characterized by a carbanilate ester backbone with para-aminophenyl and para-hydroxyphenyl substituents. Its structure combines aromatic amine and phenolic hydroxyl groups, which confer unique electronic and chemical properties. The compound’s ester linkage and electron-rich aromatic systems may influence its stability, reactivity, and functional utility, warranting comparative analysis with related molecules .

Properties

CAS No.

6232-42-4

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

(4-aminophenyl) N-(4-hydroxyphenyl)carbamate

InChI

InChI=1S/C13H12N2O3/c14-9-1-7-12(8-2-9)18-13(17)15-10-3-5-11(16)6-4-10/h1-8,16H,14H2,(H,15,17)

InChI Key

VEJIFBFPDYXOTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC(=O)NC2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of p-Aminophenyl p-hydroxycarbanilate can be achieved through several synthetic routes. One common method involves the reaction of p-aminophenol with p-hydroxycarbanilic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: p-Aminophenyl p-hydroxycarbanilate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitroso derivatives, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: p-Aminophenyl p-hydroxycarbanilate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays. Its unique structure allows it to interact with specific enzymes, making it valuable in enzymology studies .

Medicine: Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design .

Industry: In industrial applications, this compound is used in the production of dyes, pigments, and polymers. Its chemical properties make it suitable for use in materials science and engineering .

Mechanism of Action

The mechanism of action of p-Aminophenyl p-hydroxycarbanilate involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. This can lead to the modulation of enzymatic activity or receptor signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Key Functional Groups Structural Features
This compound Carbanilate ester, p-NH₂, p-OH Aromatic ester with dual substituents
2-Aminobenzamides Amide, aromatic amine Linear amide backbone
PBIA (5-amino-2-(p-aminophenyl) benzimidazole) Benzimidazole, p-aminophenyl Heterocyclic ring system
TTF derivatives (e.g., 10a–12d) Tetrathiafulvalene core, p-aminophenyl Electron-rich sulfur-based scaffold

The carbanilate ester in the target compound distinguishes it from 2-aminobenzamides (amide-based) and PBIA (benzimidazole-based). Unlike TTF derivatives, which rely on sulfur-rich cores for conductivity, this compound’s functionality arises from its phenolic and amine groups .

Electronic and Chemical Properties

Electron density and oxidation behavior are critical for applications in conductive materials. Evidence from TTF derivatives highlights the impact of substituents:

Table 2: Electronic Properties of TTF Analogues

Compound Substituent Oxidation Potential (V) HOMO Level (eV)
10a Alkyl group +0.42 −4.621
10c Aromatic group +0.31 −4.498
12b p-Aminophenyl +0.28 −4.507
12d p-Dibenzylaminophenyl +0.26 −4.516

The introduction of p-aminophenyl groups (as in 12b) lowers oxidation potentials and raises HOMO energy levels compared to alkyl-substituted derivatives (10a), indicating enhanced electron-donating capacity. This suggests that this compound, with its analogous aromatic amine group, may exhibit similar trends, favoring charge-transfer interactions .

Stability and Mechanical Properties

Hydrolytic stability under environmental stress is a key concern. PBIA-based fibers (structurally analogous due to aromatic amines) demonstrate vulnerability to humidity:

Table 3: Mechanical Stability of PBIA Fibers

Polymer Type Humidity/Temperature Strength Reduction (%) Failure Strain Change
Copolymer 85% RH, 70°C ~14% Minimal
Homopolymer 85% RH, 70°C ~29% Significant

Molecular spectroscopy revealed hydrolysis of benzimidazole rings in PBIA, likely due to water infiltration. By analogy, the ester linkage in this compound may undergo similar hydrolytic degradation under humid conditions, necessitating protective modifications for industrial use .

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